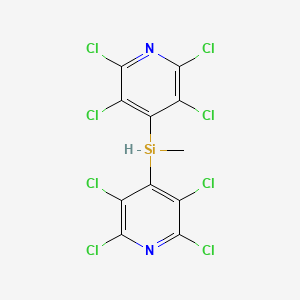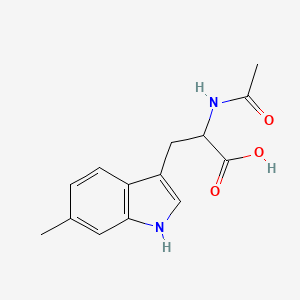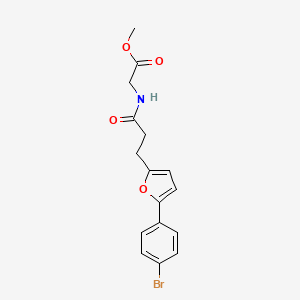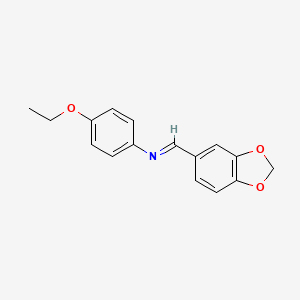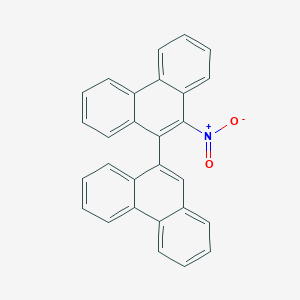
10-Nitro-9,9'-biphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Nitro-9,9’-biphenanthrene: is a polycyclic aromatic compound with the molecular formula C28H17NO2 It is a derivative of biphenanthrene, characterized by the presence of a nitro group at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitro-9,9’-biphenanthrene typically involves the nitration of phenanthrene derivatives. One common method is the nitration of phenanthrene in acetic anhydride, which yields 10-acetoxy-10’-nitro-9,9’,10,10’-tetrahydro-9,9’-biphenanthryl as a major product . The reaction conditions include the use of nitric acid as the nitrating agent and acetic anhydride as the solvent. The reaction is carried out at low temperatures, typically around 0°C, to control the formation of by-products.
Industrial Production Methods: Industrial production methods for 10-Nitro-9,9’-biphenanthrene are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale nitration reactions can be applied, involving the careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Nitro-9,9’-biphenanthrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 10-amino-9,9’-biphenanthrene.
Substitution: The products depend on the substituent introduced, such as 10-alkoxy-9,9’-biphenanthrene when using alkoxide reagents.
Applications De Recherche Scientifique
10-Nitro-9,9’-biphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of nitration and reduction reactions.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and as a component in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-Nitro-9,9’-biphenanthrene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species and the modulation of enzyme activities.
Comparaison Avec Des Composés Similaires
9,9’-Biphenanthrene: Lacks the nitro group and has different reactivity and applications.
10-Amino-9,9’-biphenanthrene: The reduced form of 10-Nitro-9,9’-biphenanthrene with an amino group instead of a nitro group.
10-Acetoxy-9,9’-biphenanthrene: Formed during the nitration process in acetic anhydride.
Uniqueness: 10-Nitro-9,9’-biphenanthrene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
96216-26-1 |
|---|---|
Formule moléculaire |
C28H17NO2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
9-nitro-10-phenanthren-9-ylphenanthrene |
InChI |
InChI=1S/C28H17NO2/c30-29(31)28-25-16-8-6-13-22(25)21-12-5-7-15-24(21)27(28)26-17-18-9-1-2-10-19(18)20-11-3-4-14-23(20)26/h1-17H |
Clé InChI |
YOZZJKPNSLNCAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C(C5=CC=CC=C5C6=CC=CC=C64)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


